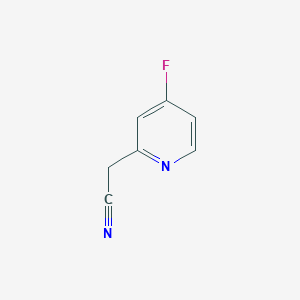

2-(4-Fluoropyridin-2-yl)acetonitrile

説明

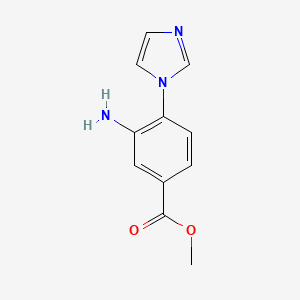

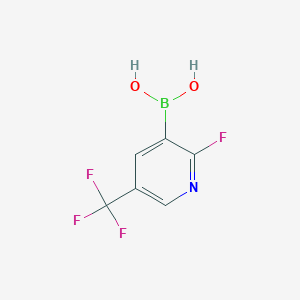

2-(4-Fluoropyridin-2-yl)acetonitrile (FPAN) is an organic compound that belongs to the class of pyridine derivatives. It has a molecular weight of 136.13 and is typically a solid in physical form . The IUPAC name for this compound is (4-fluoro-2-pyridinyl)acetonitrile .

Molecular Structure Analysis

The molecular formula of 2-(4-Fluoropyridin-2-yl)acetonitrile is C7H5FN2 . The InChI code for this compound is 1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 .Physical And Chemical Properties Analysis

2-(4-Fluoropyridin-2-yl)acetonitrile is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Electrochemical Synthesis

- Electrochemical Monofluorination of Pyridine : A method for synthesizing 2-fluoropyridine via electrochemical fluorination of pyridine at a platinum anode has been developed. This process utilizes tetramethylammonium dihydrogen trifluoride in dry acetonitrile as a supporting electrolyte and fluoride source (Ballinger et al., 1985).

Crystal Structure Analysis

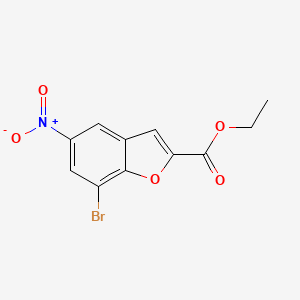

- Crystal Structure of Fluroxypyr : The crystal structure of fluroxypyr, a pyridine herbicide, has been elucidated. It forms a three-dimensional network through hydrogen bonds and weak π–π interactions (Park et al., 2016).

Synthesis of Zwitterions

- Synthesis of 2-Fluoropyridinium Derivatives : A study demonstrated the formation of unusual zwitterions with both pyridinium and stabilized carbanion moieties from a mixture of perfluoroalkyl, paraformaldehyde, and substituted pyridines (Yanai et al., 2017).

Fluorescence Probes

- Ratiometric Fluorescence Probe for Zn2+ : A vinylpyrrole end-capped bipyridine-based probe has been developed for visual sensing of Zn2+ under physiological conditions. This probe demonstrates selective binding and is ideal for imaging biological specimens (Ajayaghosh et al., 2005).

Microwave-Assisted Synthesis

- Synthesis of N-Arylcarbonyl-N′-(fluoropyridin-3-yl) Thioureas : This research involved the microwave-assisted synthesis of thioureas using fluoropyridin, demonstrating good yields and potential as plant growth regulators (Liu Chang-chun, 2012).

Electrochemical Studies

- Study of NF Electrophilic Fluorinating Reagents : This study focused on the electrochemical reduction of N-F electrophilic fluorinating reagents in acetonitrile, shedding light on the reduction mechanisms and product distributions (Oliver & Evans, 1999).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

特性

IUPAC Name |

2-(4-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGRHTVMEHLBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717189 | |

| Record name | (4-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoropyridin-2-yl)acetonitrile | |

CAS RN |

1000504-35-7 | |

| Record name | (4-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)

![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)